molecular formula C11H20Si2 B11950246 Disilane, pentamethylphenyl- CAS No. 1130-17-2

Disilane, pentamethylphenyl-

Katalognummer: B11950246
CAS-Nummer: 1130-17-2
Molekulargewicht: 208.45 g/mol
InChI-Schlüssel: IVLANTKDSMBTNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disilane, pentamethylphenyl- is an organosilicon compound with the molecular formula C₁₁H₂₀Si₂. It is characterized by the presence of a disilane (Si–Si) bond and a pentamethylphenyl group. This compound is part of a broader class of disilanes, which are known for their unique electronic and structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disilane, pentamethylphenyl- can be synthesized through various methods. One common approach involves the reaction of pentamethylphenylsilane with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the Si–Si bond .

Industrial Production Methods

In industrial settings, the production of disilane, pentamethylphenyl- often involves high-pressure techniques and the use of specialized equipment to handle the reactive intermediates. The process may also include purification steps to isolate the desired compound from by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Disilane, pentamethylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism by which disilane, pentamethylphenyl- exerts its effects involves the unique electronic structure of the Si–Si bond. The bond exhibits σ-electron delocalization, which allows for interactions with other molecular systems. This delocalization can influence the compound’s reactivity and its ability to participate in various chemical processes .

Eigenschaften

CAS-Nummer

1130-17-2

Molekularformel

C11H20Si2

Molekulargewicht

208.45 g/mol

IUPAC-Name

dimethyl-phenyl-trimethylsilylsilane

InChI

InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI-Schlüssel

IVLANTKDSMBTNH-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.